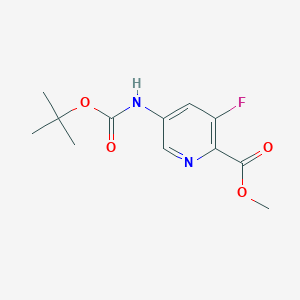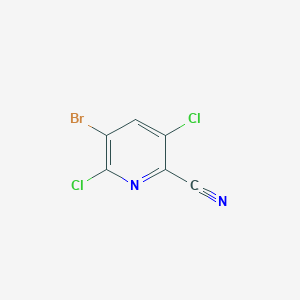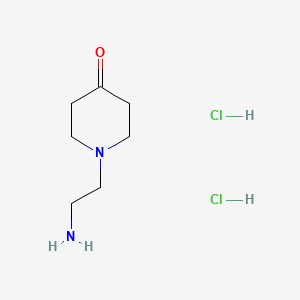
1-(2-Aminoethyl)piperidin-4-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)piperidin-4-one;dihydrochloride is an organic compound with the molecular formula C7H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)piperidin-4-one;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using high-purity starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography to ensure its suitability for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethyl)piperidin-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it into piperidinol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Piperidinones
Reduction: Piperidinol derivatives
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Aminoethyl)piperidin-4-one;dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism by which 1-(2-Aminoethyl)piperidin-4-one;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an agonist for trace amine-associated receptors, modulating their activity and influencing various biochemical pathways . The compound’s structure allows it to bind to specific sites on these targets, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Aminoethyl)-4-piperidinol
- 1-(3-Aminopropyl)pyrrolidine
- 1-(3-Aminopropyl)piperidin-4-ol
- 2-(4-Methyl-piperazin-1-yl)-ethylamine
Uniqueness
1-(2-Aminoethyl)piperidin-4-one;dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly valuable in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C7H16Cl2N2O |
|---|---|
Poids moléculaire |
215.12 g/mol |
Nom IUPAC |
1-(2-aminoethyl)piperidin-4-one;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-6,8H2;2*1H |
Clé InChI |
XUWKNFWFLHTIJO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


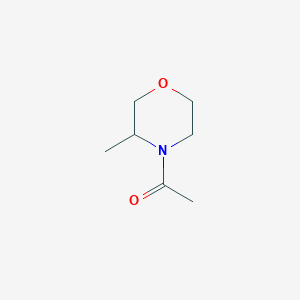

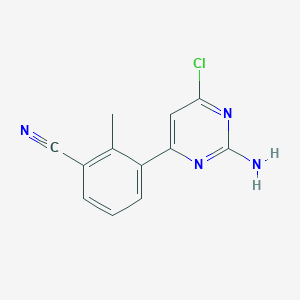

![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)
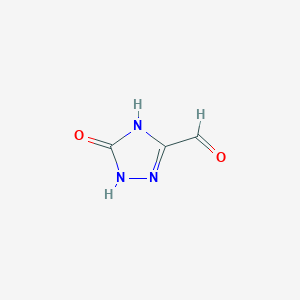



![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
